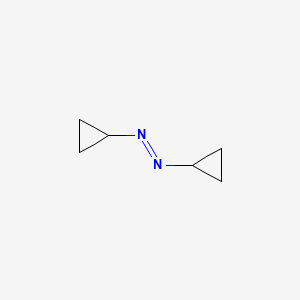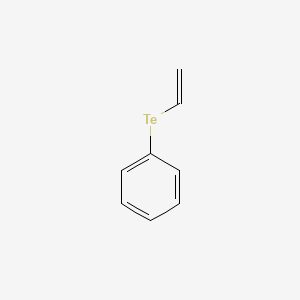
8-Cyclopentylthiotheophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Cyclopentylthiotheophylline is a synthetic organic compound belonging to the xanthine class. It is known for its potent and selective antagonistic effects on adenosine receptors, particularly the A1 receptor subtype. This compound also acts as a non-selective phosphodiesterase inhibitor, exhibiting stimulant effects with slightly higher potency than caffeine .
准备方法
The synthesis of 8-Cyclopentylthiotheophylline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine (theophylline) and cyclopentylthiol.
Reaction Conditions: The cyclopentylthiol is reacted with theophylline under controlled conditions to introduce the cyclopentylthio group at the 8-position of the xanthine ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
化学反应分析
8-Cyclopentylthiotheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The cyclopentylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
科学研究应用
8-Cyclopentylthiotheophylline has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study adenosine receptor signaling pathways and phosphodiesterase inhibition.
Biology: The compound is employed in research to understand its effects on cellular processes and receptor interactions.
Medicine: It has potential therapeutic applications in treating conditions related to adenosine receptor dysregulation, such as cardiovascular diseases and neurological disorders.
Industry: The compound’s stimulant properties make it a candidate for developing new stimulant drugs with improved efficacy and safety profiles
作用机制
8-Cyclopentylthiotheophylline exerts its effects through the following mechanisms:
Adenosine Receptor Antagonism: By selectively blocking the A1 adenosine receptor, the compound inhibits the physiological effects mediated by this receptor, such as vasodilation and neurotransmitter release.
Phosphodiesterase Inhibition: The compound non-selectively inhibits phosphodiesterase enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which enhance cellular signaling and metabolic processes
相似化合物的比较
8-Cyclopentylthiotheophylline can be compared with other similar compounds, such as:
8-Chlorotheophylline: A stimulant drug with similar adenosine receptor antagonistic properties but different chemical structure and physiological effects.
8-Phenyltheophylline: Another xanthine derivative with selective adenosine receptor antagonism but differing in potency and selectivity.
DMPX (3,7-Dimethyl-1-propargylxanthine): A xanthine derivative with distinct pharmacological properties and applications .
属性
CAS 编号 |
74039-72-8 |
|---|---|
分子式 |
C12H16N4O2S |
分子量 |
280.35 g/mol |
IUPAC 名称 |
8-cyclopentylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-15-9-8(10(17)16(2)12(15)18)13-11(14-9)19-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) |
InChI 键 |
MEMVDDHMDYKKGA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


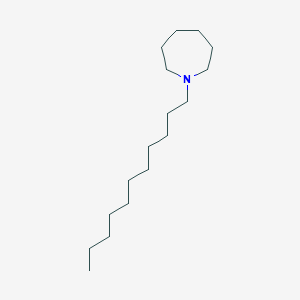
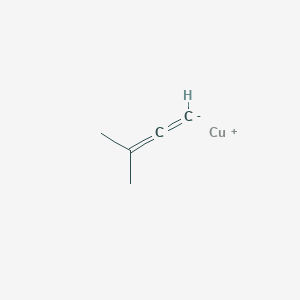
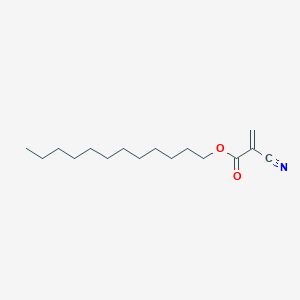
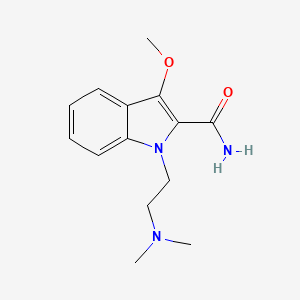
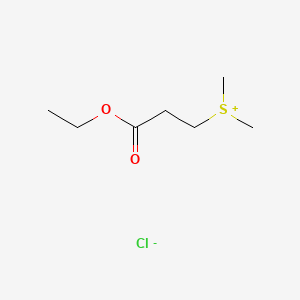

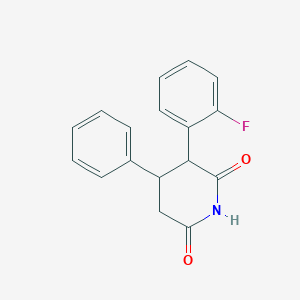
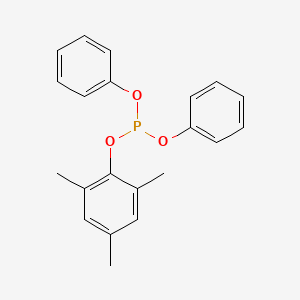

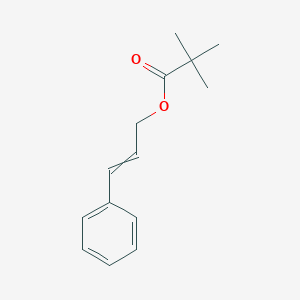
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
